

AT-076: A Comprehensive Guide to its Opioid Receptor Specificity

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **AT-076**'s specificity for the four major opioid receptor subtypes—mu (MOP), delta (DOP), kappa (KOP), and nociceptin (NOP)—against established non-selective and selective opioid antagonists. The data presented herein is supported by experimental findings from radioligand binding and functional assays.

Executive Summary

AT-076 is a potent, non-selective antagonist of all four opioid receptor subtypes, exhibiting nanomolar binding affinity.[1][2] It displays competitive antagonism at the mu and delta-opioid receptors, and non-competitive antagonism at the kappa and nociceptin receptors.[1] This unique profile distinguishes it from classical opioid antagonists like naloxone and naltrexone, making it a valuable tool for studying the complexities of the opioid system.

Comparative Analysis of Binding Affinity

The binding affinity of **AT-076** and other opioid antagonists is presented in Table 1. Affinity is expressed as the inhibition constant (K_i) , which represents the concentration of the antagonist required to occupy 50% of the receptors in a radioligand binding assay. A lower K_i value indicates a higher binding affinity.



Compound	MOP K _i (nM)	DOP K _i (nM)	KOP K _i (nM)	NOP K _i (nM)	Selectivity Profile
AT-076	1.67[1]	19.6[1]	1.14	1.75	Pan-Opioid Antagonist
Naloxone	~0.79 - 2.09	~30.9 - 76	~16 - 31.62	Negligible	Non- selective, MOP- preferring
Naltrexone	~0.1 - 0.5	~4 - 10	~0.5 - 1	Negligible	Non- selective, MOP- preferring
СТАР	0.2 - 1	>1000	>1000	>1000	MOP- selective
Naltrindole	>1000	0.1 - 0.5	>1000	>1000	DOP- selective
nor- Binaltorphimi ne (nor-BNI)	>100	>100	~0.2 - 0.8	>1000	KOP- selective
SB-612111	>1000	>1000	>1000	~0.3 - 1	NOP- selective

Functional Antagonism Profile

The functional antagonist potency of **AT-076** and comparators is detailed in Table 2. This is often expressed as the equilibrium dissociation constant (K_e) or the half-maximal inhibitory concentration (IC_{50}) from functional assays that measure the inhibition of agonist-induced signaling. A lower K_e or IC_{50} value signifies greater antagonist potency.

Note: Specific K_e values for **AT-076** were not explicitly found in the searched literature abstracts. The Journigan et al. (2017) paper indicates that functional characterization and Schild analysis were performed, which would yield these values. For the purpose of this guide,



the data is presented as "Not explicitly stated" with the understanding that the primary literature should be consulted for these specific values.

Compound	MOP K _e (nM)	DOP K _e (nM)	KOP K _e (nM)	NOP K _e (nM)	Antagonism Type
AT-076	Not explicitly stated	Not explicitly stated	Not explicitly stated	Not explicitly stated	Competitive at MOP/DOP, Non-competitive at KOP/NOP
Naloxone	~1 - 5	~20 - 50	~20 - 60	Inactive	Competitive
Naltrexone	~0.2 - 1	~10 - 30	~1 - 5	Inactive	Competitive

Experimental Protocols

The data presented in this guide are typically generated using the following standard experimental methodologies:

Radioligand Binding Assays

These assays are employed to determine the binding affinity (K_i) of a compound for a specific receptor.

Protocol:

- Membrane Preparation: Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells) are prepared.
- Assay Incubation: The cell membranes are incubated with a specific radiolabeled ligand (e.g., [³H]DAMGO for MOP, [³H]DPDPE for DOP, [³H]U69,593 for KOP, or [³H]Nociceptin for NOP) and varying concentrations of the unlabeled antagonist (e.g., AT-076).
- Separation of Bound and Free Ligand: The incubation mixture is filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.



- Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
- Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Functional Assays (e.g., GTPyS Binding or cAMP Accumulation Assays)

Functional assays are used to determine the potency of an antagonist (K_e or IC_{50}) in inhibiting the signaling cascade initiated by an agonist.

GTPyS Binding Assay Protocol:

- Membrane Preparation: Similar to binding assays, cell membranes expressing the opioid receptor are used.
- Assay Incubation: Membranes are incubated with a specific agonist (e.g., DAMGO for MOP), varying concentrations of the antagonist (e.g., AT-076), and the non-hydrolyzable GTP analog, [35S]GTPyS.
- Separation: The reaction is terminated, and the [35S]GTPyS bound to the G-proteins is separated from the free [35S]GTPyS by filtration.
- Quantification: The radioactivity on the filters is measured.
- Data Analysis: The ability of the antagonist to inhibit the agonist-stimulated [35S]GTPγS binding is determined, and the IC50 or Ke value is calculated. For competitive antagonists, a Schild analysis can be performed to determine the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that makes it necessary to double the agonist concentration to produce the same response.

cAMP Accumulation Assay Protocol:

Cell Culture: Whole cells expressing the opioid receptor of interest are used.

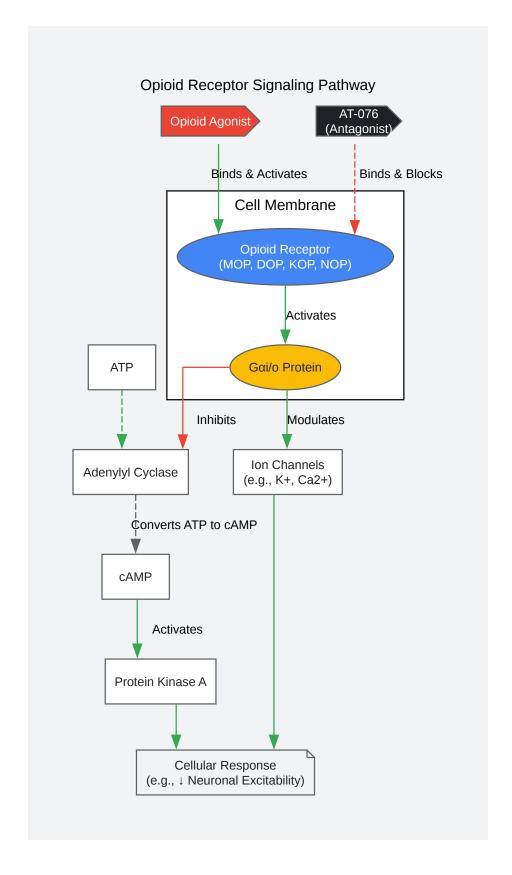


- Assay Incubation: Cells are pre-treated with varying concentrations of the antagonist, followed by stimulation with an agonist (e.g., DAMGO) in the presence of forskolin (an adenylyl cyclase activator).
- Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular concentration of cyclic AMP (cAMP) is measured using a suitable assay kit (e.g., HTRF, ELISA).
- Data Analysis: The ability of the antagonist to block the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is quantified to determine its IC₅₀ or Ke value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathway of opioid receptors and the workflows for the experimental assays described.

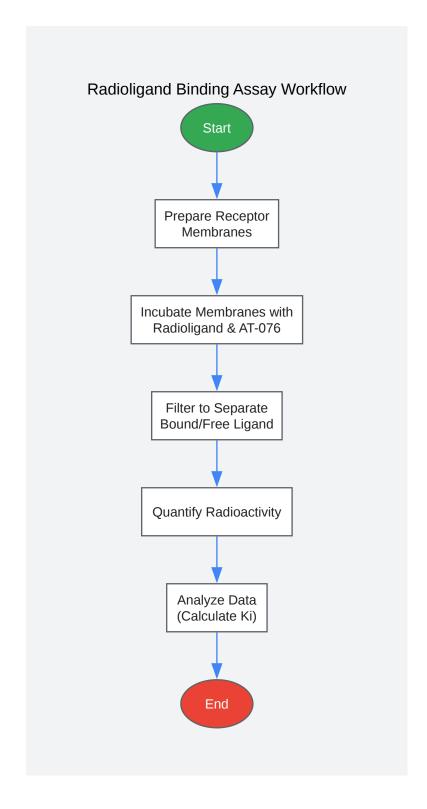




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Caption: General opioid receptor signaling pathway.

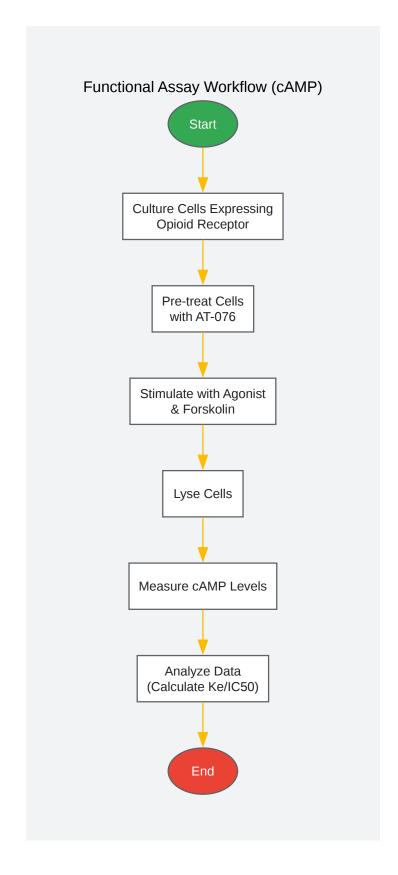




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Caption: Radioligand binding assay workflow.





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Caption: Functional cAMP assay workflow.



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References

- 1. AT-076 [medbox.iiab.me]
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